molecular formula C20H23N3O4 B2444908 1-(4-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-52-3

1-(4-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2444908
M. Wt: 369.421
InChI Key: CPPWQKDADVSAFL-UHFFFAOYSA-N
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Description

The compound’s IUPAC name, common name, and structural formula are usually provided. The compound’s class or family, as well as its role or use, are also described.



Synthesis Analysis

The methods used to synthesize the compound are detailed, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound are also reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure.



Chemical Reactions Analysis

The compound’s reactivity is studied. This includes its reactions with various reagents, its role as a reactant or product in certain reactions, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and stability) are determined.


Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, like the one described by Chen et al. (2010), involves complex organic synthesis methods that yield compounds with significant biological activity. Such compounds are crucial in the development of cancer therapies due to their role in signaling pathways involved in cell growth and survival (Chen et al., 2010).

Acetylcholinesterase Inhibition for Alzheimer's Treatment

Compounds synthesized and assessed for antiacetylcholinesterase activity represent potential therapeutic agents for neurodegenerative diseases like Alzheimer's. Vidaluc et al. (1995) explored the optimization of pharmacophoric moieties to enhance inhibitory activities, showcasing the importance of chemical structure in drug efficacy (Vidaluc et al., 1995).

Anticancer Activity

Urea derivatives have been synthesized and evaluated for their anticancer activities. Mustafa et al. (2014) reported on urea derivatives that showed inhibitory effects on enzyme activities and demonstrated in vitro anticancer activity against prostate cancer cell lines, highlighting the potential of such compounds in cancer treatment (Mustafa et al., 2014).

Chemical Synthesis and Modification Techniques

Research by Smith et al. (2013) on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds illustrates advanced chemical synthesis techniques that enable the creation of highly specific and functionalized chemical entities. Such methodologies are fundamental in the development of new drugs and materials (Smith et al., 2013).

Safety And Hazards

The compound’s safety data is compiled, including its toxicity, flammability, and environmental impact. Appropriate handling, storage, and disposal procedures are also outlined.


Future Directions

Potential applications for the compound are explored, and areas for further research are suggested.


Please consult with a professional chemist or a trusted source for more specific and detailed information. It’s important to handle all chemicals safely and responsibly.


properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-18-8-4-14(5-9-18)21-20(25)22-15-12-19(24)23(13-15)16-6-10-17(26-2)11-7-16/h4-11,15H,3,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPWQKDADVSAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323677
Record name 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

CAS RN

877640-52-3
Record name 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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